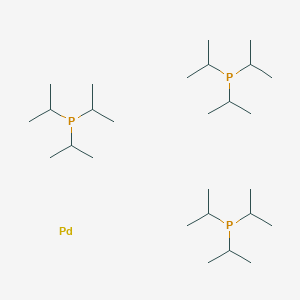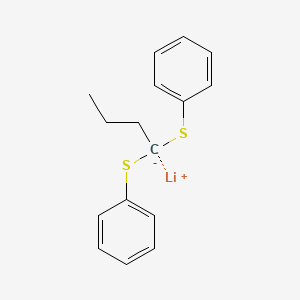
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is notable for its potential biological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione can be achieved through a one-pot reaction involving o-phenylenediamine and oxalic acid. This method is efficient and environmentally friendly, as it is conducted under solvent-free conditions at room temperature. The reaction involves simple grinding of the reactants, which leads to the formation of the desired product with high atom economy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis routes are likely to be applied. The one-pot synthesis method mentioned above could be scaled up for industrial production, ensuring minimal environmental impact and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoxaline core.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione primarily involves the inhibition of d-amino acid oxidase (DAAO). This enzyme is responsible for the oxidative deamination of d-amino acids. By inhibiting DAAO, the compound can modulate the levels of d-amino acids in the brain, which is crucial for neurological functions. The binding of the compound to the active site of DAAO prevents the enzyme from interacting with its natural substrates, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features but lacking the amino and chloro substituents.
5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione: Another derivative with different substituents that may exhibit distinct biological activities.
6-Nitro-1,4-dihydroquinoxaline-2,3-dione:
Uniqueness
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit d-amino acid oxidase sets it apart from other quinoxaline derivatives, making it a valuable compound for research and development in medicinal chemistry.
Properties
CAS No. |
56154-10-0 |
|---|---|
Molecular Formula |
C8H6ClN3O2 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
7-amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,10H2,(H,11,13)(H,12,14) |
InChI Key |
ZRDMCDAIVHZWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)


![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)


![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

